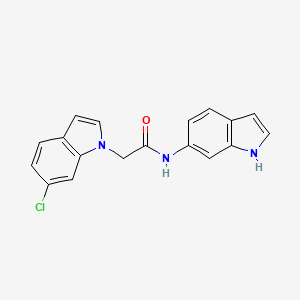
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with two indole moieties connected via an acetamide linkage, with one of the indole rings substituted with a chlorine atom at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloroindole and 6-aminoindole.
Formation of Acetamide Linkage: The 6-chloroindole is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-chloro-1H-indol-1-yl)acetyl chloride.
Coupling Reaction: The resulting acyl chloride is then reacted with 6-aminoindole in the presence of a base like pyridine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the acetamide linkage.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxindoles.
Reduction: Formation of dechlorinated or modified acetamide derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: The compound is used in research to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound to study the interactions of indole derivatives with proteins and other biomolecules.
Industrial Applications:
作用機序
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target proteins.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the chlorine substitution, which may affect its biological activity.
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-3-yl)acetamide: Substitution at a different position on the indole ring, leading to different properties.
Uniqueness
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is unique due to its specific substitution pattern and the presence of both indole moieties. The chlorine atom at the 6-position of one indole ring can significantly influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
特性
分子式 |
C18H14ClN3O |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
2-(6-chloroindol-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O/c19-14-3-1-13-6-8-22(17(13)9-14)11-18(23)21-15-4-2-12-5-7-20-16(12)10-15/h1-10,20H,11H2,(H,21,23) |
InChIキー |
JFWFIXJDKDJDLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Nitrophenyl)methyl]pyridin-1-ium](/img/structure/B15106282.png)
![2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide](/img/structure/B15106286.png)
![2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106294.png)
![benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15106300.png)
![9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)
![6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15106310.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106324.png)

![N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15106330.png)
![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
methanone](/img/structure/B15106336.png)
![2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B15106342.png)
![4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B15106355.png)
![2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15106365.png)
